![molecular formula C12H11N B1293752 2-(o-Tolyl)pyridine CAS No. 10273-89-9](/img/structure/B1293752.png)
2-(o-Tolyl)pyridine
Overview
Description
2-(o-Tolyl)pyridine, also known as 2-(2-methylphenyl)pyridine, is a compound with the molecular formula C12H11N . It has a molecular weight of 169.22 g/mol . The compound is typically stored at room temperature under an inert atmosphere . It is available in either solid or liquid form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The InChI code for 2-(o-Tolyl)pyridine is 1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3 . Its InChIKey is GRTWYIODJKVPEV-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC=CC=C1C2=CC=CC=N2 .Chemical Reactions Analysis
In a ruthenium-catalyzed ketone directed ortho-arylation, the addition of a bidentate NC-type ligand, most effectively 2-(o-tolyl)pyridine, significantly enhances the C−H arylation reaction . This methodology has been applied to various aryl-alkyl ketones, including cyclic, aliphatic, and heterocyclic ones .Physical And Chemical Properties Analysis
2-(o-Tolyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has a melting point of 109°C and a boiling point of 290°C.Scientific Research Applications
Ketone-Directed Ortho-Arylation
2-(o-Tolyl)pyridine has been identified as an effective ligand in ketone-directed ortho-arylation processes. This application is significant in the field of organic synthesis, particularly in the context of C-H bond functionalization. The addition of 2-(o-Tolyl)pyridine enhances the efficiency of ruthenium-catalyzed arylation reactions, allowing for selective modification of organic frameworks and potentially reducing synthetic steps towards target molecules .
Catalyst and Ligand Optimization
The use of 2-(o-Tolyl)pyridine in catalysis research is notable for its role in improving catalyst and ligand systems. It provides additional options for optimization in ruthenium-catalyzed C-H functionalization. This is crucial for developing more efficient and selective catalytic processes in chemical synthesis .
Synthesis Precursor
As a precursor in synthesis, 2-(o-Tolyl)pyridine serves as a versatile starting material for the construction of various organic molecules. Its structure, which includes both a pyridine ring and a methyl-substituted phenyl group, offers a platform for further chemical modifications, making it a valuable compound in synthetic chemistry.
Pharmaceutical Research
Early studies have explored the potential biological activities of 2-(o-Tolyl)pyridine and its derivatives. While further research is necessary to determine their efficacy and safety, this compound may have applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 2-(o-Tolyl)pyridine is the C-H bond in various aryl-alkyl ketones . The compound acts as a ligand, enhancing the efficiency of the ruthenium-catalyzed ketone directed ortho-arylation . The role of 2-(o-Tolyl)pyridine is to guide the transition metal catalyst to selectively activate a particular C-H bond .
Mode of Action
2-(o-Tolyl)pyridine interacts with its targets by acting as a bidentate NC-type ligand . This interaction significantly enhances the C-H arylation reaction . The addition of 2-(o-Tolyl)pyridine to the reaction mixture results in a more effective ortho-arylation of various aryl-alkyl ketones .
Biochemical Pathways
The biochemical pathway affected by 2-(o-Tolyl)pyridine is the C-H bond functionalization pathway . The compound’s action leads to the modification of organic frameworks, potentially reducing synthetic steps towards target molecules . The downstream effects include the transformation of ketones into a diverse range of functional groups .
Pharmacokinetics
The compound’s effectiveness as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation suggests that it may have favorable absorption and distribution properties .
Result of Action
The molecular and cellular effects of 2-(o-Tolyl)pyridine’s action include the selective activation of a specific C-H bond within complex molecules . This results in the transformation of ketones into a diverse range of functional groups .
Action Environment
The action, efficacy, and stability of 2-(o-Tolyl)pyridine can be influenced by environmental factors. For instance, the compound is most effective in an inert atmosphere at room temperature . Furthermore, the presence of certain residues on the benzoic ester or the aromatic ring of the ketone substrates can affect the compound’s action .
Safety and Hazards
2-(o-Tolyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
2-(2-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWYIODJKVPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145474 | |
Record name | 2-(o-Tolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolyl)pyridine | |
CAS RN |
10273-89-9 | |
Record name | 2-(2-Methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10273-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(o-Tolyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(o-Tolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(o-tolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(o-tolyl)pyridine enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation?
A1: While the exact mechanism is not fully elucidated in the provided research [], 2-(o-tolyl)pyridine acts as a bidentate NC-type ligand that likely enhances the catalytic activity of the ruthenium complex. This enhancement could be due to several factors, including improved stability of the catalytic intermediates, favorable orientation of the substrate, or facilitating key steps in the catalytic cycle. Further research would be needed to pinpoint the exact mechanism of action.
Q2: What are the limitations of using 2-(o-tolyl)pyridine in this specific ruthenium-catalyzed ortho-arylation reaction?
A2: The research indicates that while 2-(o-tolyl)pyridine significantly improves the reaction, certain substrate limitations exist []. For example, the presence of methoxy (OMe) or trifluoromethyl (CF3) substituents on the aromatic ring of the ketone substrates hinders the reaction. Interestingly, the same substituents are tolerated when present on the arylboronic acid ester, highlighting the influence of steric and electronic factors on the reaction outcome.
Q3: Can 2-(o-tolyl)pyridine be used in other C-C coupling reactions besides those involving ruthenium catalysts?
A3: Yes, research demonstrates the successful utilization of 2-(o-tolyl)pyridine in platinum-catalyzed C(sp2)-C(sp3) coupling reactions []. In this context, the compound participates in a sequence involving rollover cyclometalation, ultimately leading to the formation of methyl-substituted pyridines and bipyridines. This example demonstrates the potential of 2-(o-tolyl)pyridine as a versatile ligand in various metal-catalyzed coupling reactions.
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